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molecular formula C11H18N2O B8408787 1-(4-(Pyrrolidin-1-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

1-(4-(Pyrrolidin-1-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Cat. No. B8408787
M. Wt: 194.27 g/mol
InChI Key: PHJGVVNMERWTPK-UHFFFAOYSA-N
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Patent
US08268814B2

Procedure details

Pyridine-4-carbaldoxime (1 g, 8.19 mmol) was dissolved in DMF (10 ml), a solution of N-chlorosuccinimide (1.31 g, 9.83 mmol) in DMF (5 ml) was slowly added dropwise and the reaction mixture was stirred at room temperature. When the reaction was complete (thin layer chromatography control, here 6 h), diethyl ether (50 ml) and water (20 ml) were added, phase separation, extraction of the aqueous phase with diethyl ether (5×30 ml). The combined organic phases were washed with water (50 ml) and saturated sodium chloride solution (50 ml), dried (MgSO4) and concentrated in vacuo. The crude yield was reacted without further purification and analysis. The yield was 0.74 g (>99%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](=CN=O)[CH:5]=[CH:4][NH:3][CH:2]=1.Cl[N:11]1[C:15](=O)[CH2:14][CH2:13][C:12]1=O.[CH2:18]([O:20]CC)[CH3:19].O>CN(C=O)C>[N:11]1([C:6]2[CH2:1][CH2:2][N:3]([C:18](=[O:20])[CH3:19])[CH2:4][CH:5]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CNC=CC1=CN=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thin layer chromatography control, here 6 h
Duration
6 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
phase separation, extraction of the aqueous phase with diethyl ether (5×30 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (50 ml) and saturated sodium chloride solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude yield
CUSTOM
Type
CUSTOM
Details
was reacted without further purification and analysis

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C1=CCN(CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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